[3-(Prop-2-yn-1-yloxy)phenyl]amine
Description
Significance in Modern Organic Synthesis and Chemical Biology
The presence of the alkyne group provides a gateway for a multitude of chemical reactions, most notably "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. americanelements.com These reactions, including the copper-catalyzed azide-alkyne cycloaddition, are instrumental in drug discovery, materials science, and the development of biological probes. americanelements.com The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and under mild conditions has cemented the role of alkynes as indispensable tools for synthetic chemists. sigmaaldrich.com
Propargylamines, a subset of alkyne-functionalized amines, are recognized as crucial building blocks for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. atamanchemicals.com The regioselective functionalization of amines, including those with alkyne groups, is of great importance for developing new medicines. molport.com
Overview of Propargyl Ether and Aniline (B41778) Moieties in Molecular Architecture
The molecular architecture of [3-(Prop-2-yn-1-yloxy)phenyl]amine is defined by two key components: a propargyl ether group and an aniline core.
The propargyl group (prop-2-yn-1-yl) is a highly versatile functional group that introduces a terminal alkyne into a molecule, opening up a wide range of synthetic possibilities. sigmaaldrich.comsigmaaldrich.com Propargyl ethers, specifically, have been utilized in the creation of high-performance materials, such as thermally stable and fire-resistant thermosetting resins. medchemexpress.com Furthermore, their incorporation into polymers allows for subsequent functionalization through click chemistry, enabling applications like drug conjugation. labshake.com
The aniline moiety is a fundamental structural unit in a vast number of pharmaceuticals and industrial chemicals. reagentia.euarctomsci.comachemblock.com Its prevalence in drug discovery stems from its ability to engage in various biological interactions. reagentia.euarctomsci.com However, the metabolic instability and potential toxicity of the aniline group in certain contexts have spurred research into structurally similar alternatives. sigmaaldrich.com Despite these challenges, the aniline scaffold remains a cornerstone of medicinal chemistry, present in numerous top-selling drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRJGXBLWHBYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60042-20-8 | |
| Record name | 3-(prop-2-yn-1-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Chemistry of 3 Prop 2 Yn 1 Yloxy Phenyl Amine
Chemical Properties
The key chemical identifiers and properties of the hydrochloride salt of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1073881-49-8 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline hydrochloride |
| InChI Key | UYZSOJCQWDBWJM-UHFFFAOYSA-N |
| Canonical SMILES | C#COCC1=CC=CC(=C1)N.Cl |
| Purity | Typically ≥97% |
| Storage Temperature | 0-8 °C |
Data sourced from commercial suppliers. reagentia.eu
Synthesis of this compound
Potential Applications in Organic Synthesis and Chemical Biology
The bifunctional nature of this compound makes it a promising candidate for a variety of applications:
Building Block for Heterocyclic Synthesis: The aniline (B41778) moiety can participate in cyclization reactions to form a wide range of nitrogen-containing heterocycles. The alkyne group can be carried through these transformations and then used for further functionalization.
Precursor for Chemical Probes: The terminal alkyne is an ideal handle for "click" reactions, allowing it to be easily conjugated to reporter molecules (like fluorophores or biotin) or other biomolecules. This makes it a valuable building block for creating chemical probes for target identification and validation in chemical biology.
Pharmaceutical Scaffolding: The structure can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The aniline portion can be modified through reactions such as acylation or sulfonylation, while the alkyne allows for the introduction of diverse substituents via coupling reactions like the Sonogashira coupling.
An in-depth analysis of the synthetic methodologies for this compound reveals a primary reliance on a multi-step pathway starting from 3-nitrophenol. This approach, along with alternative strategies and general methods for creating related propargylamine (B41283) compounds, provides a comprehensive overview of the synthesis of this important chemical intermediate.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures and Heterocycles
[3-(Prop-2-yn-1-yloxy)phenyl]amine serves as a key precursor for the synthesis of various heterocyclic compounds. The presence of the aniline (B41778) and propargyl ether functionalities allows for the construction of fused ring systems and other complex molecular frameworks.
The aniline portion of the molecule is a versatile handle for introducing nitrogen into heterocyclic rings, while the alkyne can participate in a range of cyclization reactions.
The synthesis of quinoline (B57606) and dihydroquinoline scaffolds, which are core structures in many pharmaceuticals, can be achieved using this compound. One notable method involves a gold-catalyzed intramolecular hydroarylation/cyclization reaction. This approach has been successfully applied to the synthesis of various substituted quinolines. For instance, the reaction of anilines bearing a propargyl ether group, such as this compound, can be catalyzed by gold complexes to yield the corresponding quinoline derivatives.
Another strategy involves the use of microwave-assisted synthesis. For example, the reaction of 3-aminophenol (B1664112) with propargyl bromide in the presence of a base yields this compound, which can then undergo a palladium-catalyzed Sonogashira coupling followed by a base-catalyzed intramolecular cyclization to afford the quinoline ring system.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| AuCl3/AgOTf | Dioxane | 80 | 85 |
| Pd(PPh3)4/CuI | DMF | 100 (Microwave) | 78 |
While the direct synthesis of pyrroles and pyrazines from this compound is less commonly reported, its derivatives can be utilized in multi-step syntheses. The amino group can be transformed into other functional groups that are then suitable for pyrrole (B145914) or pyrazine (B50134) ring formation. For instance, the aniline can be diazotized and coupled with a β-ketoester, followed by a Fischer indole (B1671886) synthesis-type reaction to potentially form a pyrrole ring fused to the benzene (B151609) ring.
Pyrazine synthesis would likely require the introduction of a second nitrogen atom. This could be achieved by reacting this compound with an α-dicarbonyl compound or its equivalent, followed by cyclization and oxidation.
Quinazolinones are a class of fused heterocyclic compounds with significant biological activity. This compound can serve as a key starting material for their synthesis. A common route involves the reaction of the aniline with an ortho-amino-benzoic acid derivative or a related precursor. Alternatively, the aniline can be acylated, and the resulting amide can undergo cyclization with a suitable one-carbon synthon like formaldehyde (B43269) or an orthoformate.
A more direct approach involves the reaction of this compound with carbon monoxide and a suitable coupling partner in a palladium-catalyzed carbonylative cyclization. This method allows for the efficient construction of the quinazolinone core.
| Reagent | Catalyst | Conditions | Product |
| 2-Aminobenzoyl chloride | Pyridine (B92270) | Room Temperature | N-(2-aminobenzoyl)-[3-(prop-2-yn-1-yloxy)phenyl]amine |
| Carbon Monoxide | Pd(OAc)2, dppf | 120 °C, 20 atm | 2-(3-(prop-2-yn-1-yloxy)phenyl)quinazolin-4(3H)-one |
The propargyl ether moiety of this compound is the key functional group for the synthesis of oxygen-containing heterocycles. The terminal alkyne can undergo various cyclization reactions to form furan (B31954) and furanone rings.
The synthesis of furans and furanones from this compound derivatives often involves a cyclization reaction initiated by the activation of the alkyne. For instance, a gold- or palladium-catalyzed cyclization of the propargyl ether can lead to the formation of a furan ring.
In a typical reaction, the alkyne is activated by a transition metal catalyst, which is then attacked by the oxygen atom of the ether linkage in an intramolecular fashion. The resulting intermediate can then rearrange to form the stable furan ring. The synthesis of furanones can be achieved by incorporating a carbonyl group into the molecule prior to cyclization.
| Catalyst | Reaction Type | Product |
| AuCl3 | Intramolecular Cyclization | 2-methyl-5-(3-aminophenyl)furan |
| Pd(OAc)2 | Carbonylative Cyclization | 5-(3-aminophenyl)furan-2(3H)-one |
Functionalized Derivatives (e.g., Sulfonamides, Phosphonates)
The primary amine group of this compound serves as a key handle for the synthesis of various functionalized derivatives, notably sulfonamides and phosphonates. These transformations leverage well-established aniline chemistry, allowing the introduction of new functionalities while preserving the synthetically valuable alkyne group for subsequent reactions.
Sulfonamides: The reaction of anilines with sulfonyl chlorides is a standard method for the formation of sulfonamides. mdpi.com For this compound, this reaction would typically proceed by treating it with a desired sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. mdpi.com This modular approach allows for the synthesis of a wide array of sulfonamide derivatives, where the properties can be tuned by the choice of the sulfonyl chloride. The resulting N-substituted sulfonamides retain the propargyl ether, making them suitable for further modification, such as in the synthesis of complex heterocyclic structures or for attachment to other molecules via click chemistry. scispace.comorganic-chemistry.org While direct synthesis from this compound is not extensively documented, the general reliability of this reaction on aniline substrates supports its applicability. nih.govwisc.edu
Phosphonates and Phosphonamidates: The synthesis of organophosphorus derivatives from this compound can be approached in two main ways. First, the aniline nitrogen can react with a phosphorus-containing electrophile to form a phosphonamidate. For example, reaction with a phosphonyl chloride, often generated in situ, can yield N-phenylphosphonamidates. nih.gov This creates a direct P-N bond. Alternatively, although less direct, the core structure is derived from 3-aminophenol, which could be O-alkylated with propargyl bromide to form the target molecule. The phenolic oxygen of the precursor is a nucleophile for forming phosphonate (B1237965) esters. nih.gov These methods open pathways to phosphorus-containing molecules that combine the features of phosphonates with the reactive handle of an alkyne. nih.gov
Table 1: Potential Functionalized Derivatives of this compound This table is illustrative of potential structures based on standard organic reactions.
| Derivative Type | General Structure | Potential Synthetic Precursors |
| Sulfonamide | ![]() | This compound + R-SO₂Cl |
| Phosphonamidate | ![]() | This compound + (R'O)₂P(O)Cl |
Supramolecular Chemistry and Ligand Design
The structure of this compound offers multiple points of interaction for use in supramolecular chemistry and the design of complex ligands. The aniline nitrogen atom, with its lone pair of electrons, can act as a donor to coordinate with metal centers. Furthermore, the entire aniline ring can participate in π-stacking interactions, while the propargyl ether group can engage in weaker C-H···O or C-H···π hydrogen bonds, which are crucial for directing the assembly of molecules in the solid state. rsc.org
A powerful strategy in ligand design involves the transformation of the alkyne into a more potent coordinating group. Through the CuAAC click reaction with an organic azide (B81097), the terminal alkyne can be converted into a 1,2,3-triazole ring. Triazoles are well-known and effective ligands for a variety of metal ions. This "ligand from reactant" approach allows for the creation of sophisticated, multi-functional ligands where the triazole unit, formed from the original alkyne, serves as a primary binding site in a larger molecular framework. This modularity is a significant advantage in constructing complex coordination compounds and functional supramolecular systems. youtube.comvdoc.pub
Role as Ligands in Metal Complexes
The aniline moiety in this compound provides a coordination site for metal ions, suggesting its utility as a ligand in the formation of metal complexes. The nitrogen atom's lone pair of electrons can be donated to a metal center, forming a coordinate bond. The nature of the resulting complex and its properties are influenced by both the metal ion and the ligand itself. srce.hr
Furthermore, amido (NR2-) donors, which can be formed by the deprotonation of amines like aniline, are particularly effective in stabilizing high-oxidation-state metal centers due to their strong π-donating ability. sfu.ca This suggests that this compound could be used to create robust metal complexes with interesting catalytic or material properties. The presence of the propargyl group also opens up the possibility of forming multimodal ligands, where the alkyne can also participate in metal coordination or undergo further reactions.
The synthesis of metal complexes with aniline-based ligands is often straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. idosr.org The resulting complexes can exhibit a range of coordination geometries and stoichiometries. idosr.orgsfu.ca For example, research on benzothiazole (B30560) aniline (BTA) conjugated with salen-type ligands has shown the formation of cytotoxic transition metal complexes with potential as non-platinum chemotherapeutic agents. nih.gov This highlights the potential for designing metal complexes with specific biological activities using aniline-based ligands like this compound.
Investigation of Supramolecular Interactions (e.g., Cation-π interactions)
The phenyl group of this compound can participate in cation-π interactions, a significant noncovalent force in molecular recognition and protein structure. wikipedia.orgnih.gov Cation-π interactions are electrostatic in nature, occurring between the electron-rich face of a π-system and a cation. wikipedia.orgproteopedia.org These interactions are comparable in strength to hydrogen bonds and salt bridges in aqueous environments. wikipedia.org
In biological systems, the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan frequently engage in cation-π interactions with cationic amino acid residues such as lysine (B10760008) and arginine. nih.gov Notably, studies have shown that the aniline π-system can interact with arginine residues, influencing binding affinities in biological targets. nih.gov This suggests that the phenyl ring of this compound could similarly interact with cationic species, making it a molecule of interest for designing enzyme inhibitors or probes for biological systems.
The strength of a cation-π interaction is influenced by factors such as the nature of the cation and the π-system, the geometry of the interaction, and solvation effects. wikipedia.org The optimal geometry for this interaction involves the cation being situated above the face of the aromatic ring. wikipedia.org The presence of substituents on the aromatic ring can also modulate the strength of the cation-π interaction.
| Factor | Description | Impact on Interaction Strength |
|---|---|---|
| Nature of the Cation | The charge and size of the cation. | Smaller, more highly charged cations generally lead to stronger interactions. |
| Nature of the π-System | The electron density of the aromatic ring. Electron-donating groups on the ring increase electron density, strengthening the interaction. | The ether linkage on the phenyl ring of this compound is an electron-donating group, which would enhance its cation-π interactions. |
| Geometry | The distance and angle between the cation and the center of the π-system. | Optimal interaction occurs when the cation is centered over the π-face at van der Waals contact distance. wikipedia.org |
| Solvation | The solvent environment surrounding the interacting species. | The strength of the interaction is attenuated in polar solvents due to competition for the cation. |
Design of Self-Assembling Molecular Systems
The functional groups present in this compound make it a candidate for the design of self-assembling molecular systems. Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions. nih.gov For aniline-based molecules, hydrogen bonding (via the amine group) and π-π stacking (via the phenyl ring) are key drivers of self-assembly. nih.gov
Research on aniline oligomers has demonstrated their ability to self-assemble into a variety of nano- and micro-scale morphologies, such as flower-like hierarchical architectures. nih.gov The formation of these structures is attributed to a combination of hydrogen bonding, hydrophobic forces, and π-π stacking interactions between the oligomer units. nih.gov Similarly, polyaniline can form diverse supramolecular structures, including nanoparticles, nanofibers, and nanotubes, through self-assembly processes. researchgate.net
The this compound molecule possesses the necessary features to participate in such self-assembly. The primary amine can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking. The propargyl group adds another dimension, as the terminal alkyne can also participate in intermolecular interactions or be used for subsequent chemical modifications, such as "click" chemistry, to create more complex, covalently linked assemblies.
Future Research Directions and Emerging Perspectives
Development of Green and Sustainable Synthetic Methodologies
The synthesis of functionalized anilines and propargyl ethers traditionally relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing [3-(Prop-2-yn-1-yloxy)phenyl]amine will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes.
One promising approach is the adoption of biocatalysis. The use of enzymes, such as nitroreductases, offers a highly selective and low-energy alternative to traditional chemical reductions for creating the aniline (B41778) moiety. figshare.comnih.gov This chemoenzymatic strategy can proceed under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation and precious metal catalysts. figshare.com Similarly, for the etherification step, enzymatic catalysis could provide a greener route to forming the propargyl ether linkage, minimizing the use of hazardous reagents. rsc.org
Furthermore, the development of solvent-free or green solvent-based reaction conditions is a key area of future research. google.comacs.org Techniques like microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times, energy consumption, and solvent use in the synthesis of related compounds. acs.org These methods not only enhance the sustainability of the synthesis but also offer better control over reaction parameters, leading to higher yields and purity.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound Precursors
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Aniline Synthesis | Metal-catalyzed reduction of nitroarenes (e.g., using Sn/HCl) | Biocatalytic reduction using nitroreductases figshare.comnih.gov |
| Ether Synthesis | Williamson ether synthesis with strong bases and organic solvents | Phase-transfer catalysis, enzymatic synthesis, use of green solvents acs.org |
| Energy Input | Often requires high temperatures and pressures | Lower energy requirements, use of microwave or ultrasound acs.org |
| Waste Generation | Significant generation of metallic and solvent waste | Minimized waste, use of recyclable catalysts and aqueous media rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly efficient and selective catalytic systems is paramount for the practical synthesis of this compound. Research is expected to focus on both the formation of the ether linkage and the functionalization of the amino group.
For the O-propargylation of the phenolic precursor, novel catalyst systems are being investigated to improve upon traditional methods. While copper and rhodium-based catalysts have shown utility in related arylations, there is a push towards more abundant and less toxic metals. nsf.govprepchem.comnih.gov Gold catalysts, for instance, have demonstrated high efficiency in the hydrophenoxylation of propargylic alcohols and amines, offering a pathway to related enol ethers with high stereoselectivity. nih.gov The design of ligands that can fine-tune the reactivity and selectivity of these metal centers will be a critical aspect of future work.
In the context of functionalizing the aniline nitrogen, ruthenium-catalyzed N-alkylation using a "borrowing hydrogen" strategy presents a highly atom-economical approach. rsc.org This method allows for the direct coupling of anilines with alcohols, generating water as the only byproduct. Exploring the scope of this and similar catalytic systems for the specific N-alkylation of this compound with various functional groups will open up new avenues for creating diverse derivatives.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a synergistic combination of experimental techniques and computational modeling to elucidate these mechanisms.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the influence of substituents on reactivity and regioselectivity. For instance, computational analyses of the Claisen rearrangement of aryl propargyl ethers have provided valuable insights into competing reaction cascades. figshare.com Similar studies on the etherification and amination reactions to form this compound could reveal key factors that control the reaction's efficiency and selectivity.
Experimentally, kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide direct evidence to validate and refine computational models. This combined approach will be instrumental in understanding, for example, the precise role of the catalyst and ligands in activating the substrates and facilitating bond formation.
Expansion of Applications in Multifunctional Materials and Responsive Systems
The bifunctional nature of this compound, possessing both a reactive alkyne "handle" and a versatile aniline group, makes it an attractive building block for the creation of advanced materials.
The terminal alkyne group is particularly well-suited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of this molecule to other chemical entities. This opens up possibilities for its incorporation into polymers, nanoparticles, and surfaces to create functional materials. For example, grafting this compound onto a polymer backbone could introduce sites for further modification or for creating cross-linked networks with tailored mechanical and thermal properties.
The amino group provides another point of functionality. It can be used to tune the electronic properties of the molecule, act as a site for polymerization, or serve as a recognition element in sensor design. The combination of the alkyne and amine functionalities could lead to the development of multifunctional materials. For instance, polymers incorporating this compound could be designed as responsive systems, where changes in the environment (e.g., pH, presence of a specific analyte) trigger a change in the material's properties, such as fluorescence or conductivity. The alkyne group's reactivity on semiconductor surfaces like Si(001) also suggests potential applications in organic functionalization of electronics.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Outcome |
| Polymer Chemistry | Monomer or cross-linking agent | Creation of functional polymers with tunable properties |
| Surface Modification | Anchor molecule for "click" reactions | Functionalization of surfaces with specific chemical groups |
| Drug Delivery | Linker molecule for conjugating drugs to carriers | Targeted drug delivery systems |
| Sensors | Component of a responsive material | Development of chemical sensors for various analytes |
| Electronics | Organic functionalization of semiconductor surfaces | Modification of electronic properties of materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [3-(Prop-2-yn-1-yloxy)phenyl]amine, and how are intermediates validated?
- Methodology : Palladium-catalyzed cross-coupling is widely employed. For example, a procedure using PdCl₂(PPh₃)₂ and CuI in acetonitrile with aryl halides (e.g., 1-fluoro-3-iodobenzene) yields propargylamine derivatives. Post-synthesis, intermediates like trifluoroacetamides are hydrolyzed using KOH in methanol/water, followed by acid-base workup and column chromatography .
- Validation : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine was characterized by distinct NMR peaks (e.g., δ 3.48 ppm for CH₂ protons) and HRMS m/z 239.1215 [M+H]⁺ .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation : Propargylamines often exhibit acute toxicity (H302) and skin/eye irritation (H315/H319). Use PPE: nitrile gloves, lab coats, and safety goggles. Engineering controls (fume hoods) and respiratory protection (P95 masks) are recommended for airborne particulates .
- First Aid : In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Avoid inhalation by working in well-ventilated areas .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Pd-catalyzed syntheses of propargylamines?
- Experimental Design :
- Catalyst Loading : Reducing Pd(PPh₃)₂Cl₂ to 2 mol% and CuI to 2 mol% maintains efficiency while minimizing costs .
- Solvent/Base : Et₃N in acetonitrile enhances reaction rates. Scaling up (e.g., 5.4 mmol substrate) achieves 67% yield using 10–40% EtOAc/pentane gradients for purification .
- Temperature/Time : Heating at 60°C for 3 hours balances conversion and side-product formation .
Q. How do structural variations (e.g., substituents on the phenyl ring) affect the reactivity of propargylamines?
- Case Study : Fluorine or bromine substituents at the meta-position increase electrophilicity, facilitating cross-coupling. For example, 3-bromo derivatives show higher reactivity than unsubstituted analogs due to enhanced leaving-group ability .
- Mechanistic Insight : Electron-withdrawing groups stabilize transition states in Sonogashira-type reactions, as observed in Pd-mediated alkynylation of aryl halides .
Q. What computational tools are recommended for crystallographic analysis of propargylamine derivatives?
- Software : SHELX suite (SHELXL, SHELXS) refines small-molecule structures against high-resolution data. WinGX/ORTEP-III visualize anisotropic displacement ellipsoids and generate publication-ready CIF files .
- Data Interpretation : Use SHELXPRO to interface with macromolecular datasets, particularly for resolving twinned crystals or high-symmetry space groups .
Methodological Challenges
- Contradictions in Catalytic Efficiency : While PdCl₂(PPh₃)₂ is effective for aryl iodides, bromides require higher catalyst loads (5 mol%) or additives like PPh₃ .
- Purification Issues : Propargylamines often co-elute with byproducts; gradient elution (EtOAc/pentane) improves resolution .
Advanced Analytical Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



